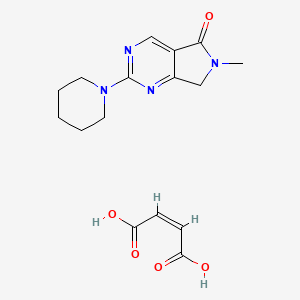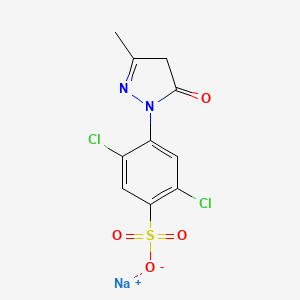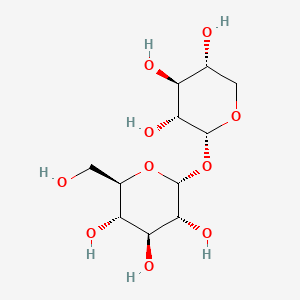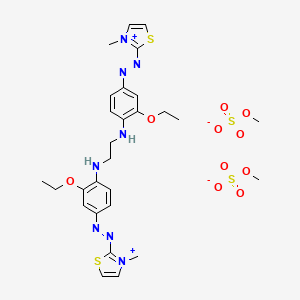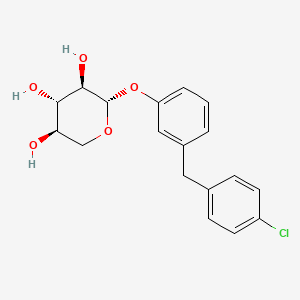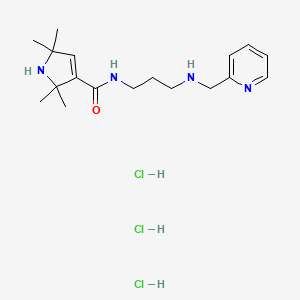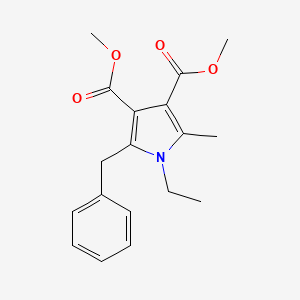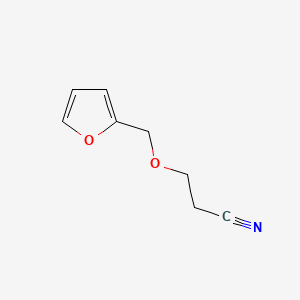
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is essential in formulations requiring emulsification, dispersion, and wetting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate typically involves the reaction of 2-hydroxypropylamine with methyl sulfate and octadecanoic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Organic solvents such as methanol or ethanol are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of 2-hydroxypropylamine, methyl sulfate, and octadecanoic acid.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to:
Disrupt Lipid Bilayers: By inserting into lipid membranes, it can alter membrane fluidity and permeability.
Protein Binding: It can interact with proteins, potentially affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl)methyl-2-((1-oxooctadecyl)oxy)ethylammonium methyl sulphate
- Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)ethylammonium methyl sulphate
Uniqueness
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in applications requiring precise control over surface tension and solubility.
Propriétés
Numéro CAS |
97692-52-9 |
|---|---|
Formule moléculaire |
C29H61NO8S |
Poids moléculaire |
583.9 g/mol |
Nom IUPAC |
bis(2-hydroxypropyl)-methyl-(2-octadecanoyloxypropyl)azanium;methyl sulfate |
InChI |
InChI=1S/C28H58NO4.CH4O4S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(32)33-27(4)24-29(5,22-25(2)30)23-26(3)31;1-5-6(2,3)4/h25-27,30-31H,6-24H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
RTSUJNSWPZWQRD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


